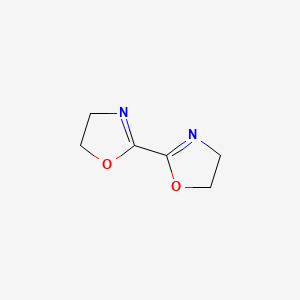

2,2'-Bis(2-oxazoline)

Descripción general

Descripción

2,2’-Bis(2-oxazoline) is a heterocyclic organic compound characterized by the presence of two oxazoline rings. It is a versatile compound widely used in various fields, including polymer chemistry, pharmaceuticals, and materials science. The compound is known for its ability to act as a ligand in coordination chemistry and as a monomer in polymerization reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(2-oxazoline) typically involves the reaction of acyl chlorides with 2-amino alcohols. Thionyl chloride is commonly used to generate the acid chloride in situ, ensuring anhydrous conditions to prevent ring-opening by chloride if the imine becomes protonated . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® .

Industrial Production Methods: Industrial production of 2,2’-Bis(2-oxazoline) often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Bis(2-oxazoline) undergoes various chemical reactions, including:

Oxidation: Oxazolines can be oxidized to oxazoles using reagents such as manganese dioxide.

Substitution: The compound can participate in substitution reactions, particularly in the presence of Lewis acids like zinc chloride.

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Zinc chloride acts as a Lewis acid catalyst in substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

2,2'-Bis(2-oxazoline) possesses a variety of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a ligand in coordination chemistry and as a monomer in the synthesis of poly(2-oxazoline)s. Oxazoline derivatives exhibit biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound is also explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with metals. In industry, it is used in the production of polymers, coatings, and adhesives because it enhances the mechanical properties of materials.

Scientific Research Applications

Chemistry 2,2'-Bis(2-oxazoline) is utilized as a ligand in coordination chemistry to form stable complexes with metal ions, which can participate in catalytic processes. The oxazoline rings act as chelating agents, binding to metal ions and facilitating reactions like polymerization and oxidation. It is also used as a monomer in the synthesis of poly(2-oxazoline)s. These compounds serve as ligands in metal-catalyzed asymmetric reactions, where the chirality of the ligand is transferred to the product molecule. The use of these ligands has resulted in high yields of enantiomerically enriched products, which is critical for the pharmaceutical industry. Synthetic pathways involving 2,2’-Bis(2-oxazoline) are designed to mimic natural biosynthetic routes, allowing for the construction of these complex structures with high fidelity. The application of these methods has led to the synthesis of numerous natural products, which are then subjected to biological assays to determine their potential as pharmaceuticals.

Biology The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with metals. The oxazoline groups facilitate interactions with biological molecules, making it a candidate for various biomedical applications. 2,2’-Bis(2-oxazoline)-based polymers are explored for their use in drug delivery systems, offering controlled release and targeted delivery capabilities. Drug-polymer conjugates are designed to respond to specific stimuli, such as pH or temperature, to release the therapeutic agent at the desired site and rate.

Medicine Oxazoline derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of 2,2'-Bis(2-oxazoline) exhibit antimicrobial properties and can inhibit the growth of various bacterial strains, suggesting potential for development into new antibiotics. Polymers incorporating this compound can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. 2,2'-Bis(2-oxazoline) can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Industry It is used in the production of polymers, coatings, and adhesives due to its ability to enhance the mechanical properties of materials. In material science, 2,2’-Bis(2-oxazoline) derivatives are used to create advanced materials with specific mechanical and chemical properties for various industrial applications. These materials are engineered through polymerization and subsequent functionalization reactions, with precise control over the molecular architecture to achieve the desired properties. The materials developed have found applications in high-performance coatings, adhesives, and composite materials, with their properties being characterized by advanced spectroscopic and mechanical testing.

Antimicrobial Activity

Research indicates that derivatives of 2,2'-Bis(2-oxazoline) exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential for development into new antibiotics.

Anticancer Properties

The anticancer activity of 2,2'-Bis(2-oxazoline) has been documented through several case studies. In vitro studies demonstrated that polymers incorporating this compound can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. Polymersomes made from 2,2'-Bis(2-oxazoline) have been shown to encapsulate anticancer drugs effectively, leading to improved therapeutic outcomes in animal models.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that 2,2'-Bis(2-oxazoline) can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Applications in Drug Delivery

One of the most promising applications of 2,2'-Bis(2-oxazoline) is in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for creating controlled release formulations. These systems can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for targeted therapy with reduced side effects.

Chain Extension

2,2′-bis(2-oxazoline) (BOZ) can be used as a chain-extension agent to evaluate the coupling effect on polyamide-6 (PA6) . It can also be used in the chain extension of recycled PET to increase molar mass and improve mechanical properties .

Anticancer Efficacy

A study investigated the use of 2,2'-Bis(2-oxazoline)-based polymersomes for delivering doxorubicin in pancreatic cancer models. The results indicated a significant reduction in tumor size compared to controls.

Antimicrobial Testing

Another study assessed the antimicrobial properties of various oxazoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics.

Inflammation Modulation

Mecanismo De Acción

The mechanism of action of 2,2’-Bis(2-oxazoline) involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s oxazoline rings act as chelating agents, binding to metal ions and facilitating reactions such as polymerization and oxidation .

Comparación Con Compuestos Similares

2-Oxazoline: A simpler analog with one oxazoline ring.

3-Oxazoline and 4-Oxazoline: Isomers of oxazoline with the double bond in different positions.

Isoxazoline: An isomer where the oxygen and nitrogen atoms are adjacent.

Uniqueness: 2,2’-Bis(2-oxazoline) is unique due to its ability to form stable bidentate ligands, making it highly effective in coordination chemistry and polymerization reactions. Its dual oxazoline rings provide enhanced stability and reactivity compared to its simpler analogs .

Actividad Biológica

2,2'-Bis(2-oxazoline) is a compound that has garnered significant interest in various scientific fields due to its diverse biological activities and applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its role in drug delivery systems and polymer chemistry.

Chemical Structure and Properties

2,2'-Bis(2-oxazoline) features two oxazoline rings that contribute to its unique chemical properties. Its ability to form stable complexes with metal ions enhances its utility in coordination chemistry and catalysis. The oxazoline groups also facilitate interactions with biological molecules, making it a candidate for various biomedical applications.

Antimicrobial Activity

Research indicates that derivatives of 2,2'-Bis(2-oxazoline) exhibit antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential for development into new antibiotics.

Anticancer Properties

The anticancer activity of 2,2'-Bis(2-oxazoline) has been documented through several case studies. In vitro studies demonstrated that polymers incorporating this compound can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. For example, polymersomes made from 2,2'-Bis(2-oxazoline) have been shown to encapsulate anticancer drugs effectively, leading to improved therapeutic outcomes in animal models .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that 2,2'-Bis(2-oxazoline) can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 2,2'-Bis(2-oxazoline) is largely attributed to its ability to chelate metal ions and interact with biological macromolecules. This interaction can influence cellular processes such as signaling pathways involved in inflammation and cancer progression. The oxazoline rings serve as reactive sites for various biochemical reactions, enhancing the compound's versatility in biological applications.

Applications in Drug Delivery

One of the most promising applications of 2,2'-Bis(2-oxazoline) is in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for creating controlled release formulations. These systems can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for targeted therapy with reduced side effects.

| Application | Description | Outcomes |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth; potential for new antibiotics | Effective against multiple bacterial strains |

| Anticancer | Enhances solubility and bioavailability of drugs; improves efficacy | Improved therapeutic outcomes in animal models |

| Anti-inflammatory | Modulates inflammatory pathways | Potential therapeutic benefits in chronic inflammation conditions |

| Drug Delivery Systems | Biocompatible hydrogels; controlled release formulations | Targeted therapy with reduced side effects |

Case Studies

- Anticancer Efficacy : A study investigated the use of 2,2'-Bis(2-oxazoline)-based polymersomes for delivering doxorubicin in pancreatic cancer models. The results indicated a significant reduction in tumor size compared to controls .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of various oxazoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics.

- Inflammation Modulation : Research demonstrated that 2,2'-Bis(2-oxazoline) could reduce inflammatory markers in vitro when tested on macrophage cell lines exposed to lipopolysaccharides (LPS).

Propiedades

IUPAC Name |

2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKKCPPTESQGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300634 | |

| Record name | 2,2'-Bis(2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36697-72-0 | |

| Record name | 36697-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bis(2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.